molecular formula C15H23NO4 B4622158 2-(3,4-dimethoxyphenyl)-N-(3-ethoxypropyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(3-ethoxypropyl)acetamide

Cat. No.: B4622158
M. Wt: 281.35 g/mol
InChI Key: MUCMPHYPTNRDQE-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-ethoxypropyl)acetamide, also known as propylphenidate, is a novel psychoactive substance that belongs to the class of phenidates. It is a structural analog of methylphenidate, a commonly prescribed medication for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Propylphenidate has been found to possess similar pharmacological properties to methylphenidate, but with a longer duration of action and a lower potential for abuse.

Scientific Research Applications

Synthetic Chemistry Applications

  • Cyclisation Reactions : A high yielding cyclisation process involving a similar compound, N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, highlights the utility of these compounds in synthesizing complex molecular structures such as (±)-crispine A. This showcases the compounds' role in facilitating intricate synthetic pathways in organic chemistry (King, 2007).

Pharmacological Research

  • Anticancer Drug Synthesis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrate the antitumor potential of related compounds. This implies the utility of such molecules in the development of new anticancer drugs, highlighting their importance in medicinal chemistry (Sharma et al., 2018).

Material Science

  • Polymer Hybrid Networks : Research on polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, such as 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, for preparing PMMA hybrid networks, underscores the role of these compounds in improving material properties like thermal stability and robustness. This application is crucial for developing advanced materials with specific performance characteristics (Batibay et al., 2020).

Environmental Science

  • Herbicide Metabolism : The metabolism of chloroacetamide herbicides in human and rat liver microsomes, involving compounds structurally similar to the query chemical, reflects the environmental and health implications of these substances. Understanding the metabolic pathways can aid in assessing the environmental persistence and toxicity of such herbicides (Coleman et al., 2000).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-ethoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-4-20-9-5-8-16-15(17)11-12-6-7-13(18-2)14(10-12)19-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCMPHYPTNRDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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